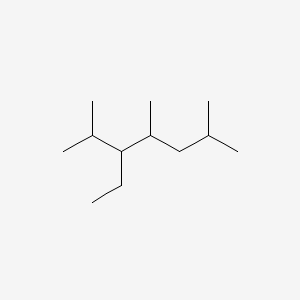

3-Ethyl-2,4,6-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62198-68-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,4,6-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3 |

InChI Key |

KQBJYFJWQOUHCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)C(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,4,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for professionals in research and development.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while some data are derived from experimental measurements, others are computed estimations and should be regarded as such.

| Physical Property | Value | Data Type |

| Molecular Formula | C12H26 | --- |

| Molecular Weight | 170.33 g/mol | Computed |

| Boiling Point | 191 °C | Experimental |

| Density | 0.764 g/cm³ | Experimental |

| Melting Point | -50.8 °C | Estimated |

| Refractive Index | No experimental data available | --- |

| Solubility in Water | Insoluble (predicted) | General Alkane Property |

| Solubility in Organic Solvents | Soluble (predicted) | General Alkane Property |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a common and effective method is the Thiele tube technique.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Measurement of Density

The density of a liquid is its mass per unit volume. For a liquid hydrocarbon such as this compound, a pycnometer is a precise instrument for this measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatic bath

-

Sample of this compound

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a thermostatic bath to bring the liquid to a constant, known temperature.

-

The pycnometer is removed from the bath, dried, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

-

The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp)

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and a constant temperature is maintained using the water bath.

-

The light source is positioned, and the user looks through the eyepiece to see a light and a dark field.

-

The control knobs are adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Assessment of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. For a nonpolar alkane like this compound, its solubility is qualitatively assessed in polar and nonpolar solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Sample of this compound

-

Solvents (e.g., water, ethanol, hexane)

Procedure:

-

A small, measured amount of the sample is placed in a test tube.

-

A measured volume of the solvent (e.g., water) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is then allowed to stand and is observed for the formation of a single phase (dissolved) or separate layers (insoluble).

-

This procedure is repeated with different solvents (e.g., a nonpolar organic solvent like hexane) to determine its solubility characteristics. Alkanes are generally soluble in nonpolar organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid alkane.

Caption: Generalized workflow for physical property determination of liquid alkanes.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Ethyl-2,4,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. While experimental data for this specific molecule is limited in public databases, this document compiles information from analogous structures and computational models to offer a detailed overview for research and drug development applications. The guide covers the molecule's structural formula, key bonding characteristics, and predicted physicochemical properties. Furthermore, it outlines general experimental protocols for the synthesis of highly branched alkanes and their spectroscopic characterization, providing a foundational framework for laboratory investigation.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its IUPAC name indicates a seven-carbon main chain (heptane) with an ethyl group at the third carbon position and methyl groups at the second, fourth, and sixth carbon positions.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₂₆[1] |

| Molecular Weight | 170.33 g/mol [1] |

| CAS Number | 62198-68-9[1] |

| Canonical SMILES | CCC(C(C)C)C(C)CC(C)C[1] |

| InChI | InChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3[1] |

| InChIKey | KQBJYFJWQOUHCI-UHFFFAOYSA-N[1] |

Bonding and Molecular Geometry

As an alkane, this compound exclusively features single covalent bonds (sigma bonds) between its carbon-carbon and carbon-hydrogen atoms. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. This leads to bond angles that are approximately 109.5°.[2] However, steric hindrance caused by the bulky ethyl and methyl substituent groups can cause slight deviations from this ideal angle.

The molecule possesses several stereocenters, leading to the possibility of multiple stereoisomers. The complexity of its structure arises from the chiral centers at carbons 3 and 4, and potentially at carbon 2 and 6 depending on the conformation.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| XLogP3 | 5.6[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 5[1] |

Note: The data in this table is computationally generated and may differ from experimental values.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons. Key features would include:

-

Upfield Region (approx. 0.8-1.0 ppm): Multiple overlapping signals (doublets and triplets) corresponding to the various methyl (CH₃) and the terminal methyl of the ethyl group.

-

Methylene (B1212753) Region (approx. 1.2-1.4 ppm): Signals from the methylene (CH₂) protons of the ethyl group and the heptane (B126788) backbone.

-

Methine Region (approx. 1.5-1.8 ppm): Complex multiplets from the methine (CH) protons at the branched positions.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide distinct signals for each unique carbon environment. Due to the molecule's asymmetry, it is expected to show 12 distinct peaks. The chemical shifts would fall in the typical alkane region of approximately 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃) and 1370-1380 cm⁻¹ (characteristic of methyl groups). The presence of an isopropyl-like moiety at one end of the molecule might give rise to a characteristic doublet around 1385 and 1370 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to extensive fragmentation of the parent ion. The fragmentation pattern would be characterized by the loss of small alkyl fragments, with common peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl radicals.

Experimental Protocols

While specific protocols for this compound are not published, the following are generalized methods for the synthesis and analysis of highly branched alkanes.

Synthesis of Highly Branched Alkanes

The synthesis of a complex branched alkane like this compound typically involves the construction of the carbon skeleton through C-C bond-forming reactions, followed by the removal of any functional groups.[3] A common strategy involves Grignard reactions followed by dehydration and hydrogenation.[3]

Protocol: Grignard Reaction for Tertiary Alcohol Formation

-

Grignard Reagent Preparation: An appropriate alkyl halide (e.g., 2-bromopropane) is reacted with magnesium turnings in anhydrous ether under an inert atmosphere to form the Grignard reagent (isopropylmagnesium bromide).

-

Reaction with a Ketone: The Grignard reagent is then added dropwise to a solution of a suitable ketone (e.g., 5-methyl-3-heptanone) in anhydrous ether at 0 °C.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Protocol: Dehydration and Hydrogenation

-

Dehydration: The crude tertiary alcohol is heated with a dehydrating agent, such as sulfuric acid or phosphoric acid, to yield a mixture of alkenes.

-

Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final alkane product is purified by fractional distillation or column chromatography.

Logical Workflow for Synthesis

Caption: Generalized synthetic workflow for a highly branched alkane.

Spectroscopic Analysis Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃). A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.

-

¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each carbon.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC Separation: The solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

Molecular Visualization

Caption: Skeletal structure of this compound.

Conclusion

This compound is a complex, highly branched alkane. While specific experimental data is sparse, its structural and bonding characteristics can be reliably predicted based on the fundamental principles of organic chemistry and data from analogous compounds. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers and professionals working with this and similar molecules. Further experimental investigation is warranted to fully characterize its physicochemical and spectroscopic properties.

References

An In-depth Technical Guide on 3-Ethyl-2,4,6-trimethylheptane (CAS: 62198-68-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical data for 3-Ethyl-2,4,6-trimethylheptane. A comprehensive literature search indicates that while basic physicochemical properties are known, detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is a saturated branched alkane hydrocarbon. Its fundamental properties are summarized in the table below. This data is compiled from various chemical databases and computational models.[1][2][3][4]

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 62198-68-9 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3][4] |

| SMILES | CCC(C(C)C)C(C)CC(C)C | [2] |

| InChI | InChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3 | [2] |

| InChIKey | KQBJYFJWQOUHCI-UHFFFAOYSA-N | [2] |

| Molecular Properties | ||

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Exact Mass | 170.203450829 Da | [1][2] |

| Physicochemical Data | ||

| Boiling Point | 191°C (Predicted) | [4] |

| Melting Point | -50.8°C (Estimated) | [4] |

| Density | 0.764 g/cm³ (Predicted) | [4] |

| XLogP3 | 5.6 | [2] |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the pharmacological, toxicological, or any other biological effects of this compound.[5] Consequently, there are no known signaling pathways or mechanisms of action associated with this compound.

The absence of biological data means that this compound has not been characterized in terms of its interaction with biological systems. For researchers in drug development, this represents a completely unexplored chemical entity.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for investigating the potential of this compound would involve several key stages. The following diagram illustrates a hypothetical research workflow.

Caption: A logical workflow for the initial investigation of this compound.

Conclusion

This compound is a defined chemical entity with basic physicochemical properties cataloged. However, it remains largely uninvestigated from an experimental and biological standpoint. For researchers and drug development professionals, this compound represents a blank slate, with no preconceived biological functions or established synthetic routes in the common literature. Any future investigation would require foundational research, beginning with verified synthesis and proceeding through systematic screening to identify any potential biological activity.

References

"3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula

Technical Guide: 3-Ethyl-2,4,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of this compound, a branched-chain alkane. It details the compound's core physicochemical properties, including its molecular formula and weight. Furthermore, a standardized experimental protocol for the identification and analysis of such non-polar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide serves as a foundational resource for professionals requiring precise data and analytical methodologies for saturated hydrocarbons in a research and development setting.

Core Physicochemical Data

This compound is a saturated hydrocarbon belonging to the alkane family. As an isomer of dodecane, its chemical characteristics are defined by its specific branched structure. The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [2][3][4] |

| Exact Mass | 170.203 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 62198-68-9 | [1][2] |

Analytical Methodology: Compound Identification via GC-MS

The analysis of volatile, non-polar compounds such as this compound is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation followed by definitive mass-based identification.[5][6]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the qualitative and quantitative analysis of branched alkanes.

Objective: To separate and identify this compound from a sample matrix.

1. Sample Preparation:

- Accurately weigh a known quantity of the sample.

- Dissolve the sample in a high-purity non-polar solvent (e.g., hexane (B92381) or heptane) to achieve a final concentration within the instrument's linear dynamic range (typically 1-100 µg/mL).[7]

- If the matrix is complex (e.g., biological or environmental samples), a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[7]

- Transfer the final solution into a 2 mL autosampler vial for analysis.

2. Instrumentation & Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[7]

- Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[7]

- Oven Program: A typical temperature program starts at 40°C (hold for 3 min), followed by a ramp of 6°C/min to 320°C (hold for 10 min).[7] This program must be optimized based on the specific mixture of analytes.

- Injector: Split/splitless injector set to 250°C.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.[7]

- Quadrupole Temperature: 150°C.[7]

- Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis. For targeted quantification, Selected Ion Monitoring (SIM) can be used, focusing on characteristic alkane fragment ions (e.g., m/z 57, 71, 85).[7][8]

3. Data Analysis:

- Identification: The compound is identified by comparing its retention time and the acquired mass spectrum against a known reference standard or a spectral library (e.g., NIST).

- Quantification: A calibration curve is generated by analyzing a series of known concentration standards. The quantity of the analyte in the sample is determined by comparing its peak area to this curve.[7]

Visualized Experimental Workflow

The logical flow of the GC-MS analytical protocol, from sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results. The following diagram illustrates this workflow.

References

- 1. This compound|62198-68-9 - MOLBASE Encyclopedia [m.molbase.com]

- 2. This compound | C12H26 | CID 53442095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2,4,5-trimethylheptane | C12H26 | CID 53428981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-2,3,6-trimethylheptane | C12H26 | CID 53428909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pragolab.cz [pragolab.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 3-Ethyl-2,4,6-trimethylheptane: Nomenclature, Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the saturated acyclic alkane, 3-Ethyl-2,4,6-trimethylheptane. It details the systematic IUPAC nomenclature, physicochemical properties, and standard analytical methodologies for the identification and characterization of this compound.

IUPAC Nomenclature and Structure

The systematic name this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds. The process involves identifying the parent hydrocarbon chain and the attached substituent groups.

Step-by-Step Nomenclature Analysis:

-

Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of seven carbon atoms, making the parent alkane "heptane".

-

Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (position numbers).[1][2] Numbering from left to right yields substituents at positions 2, 3, 4, and 6. Numbering from right to left would yield substituents at positions 2, 4, 5, and 6. To break the tie, the "first point of difference" rule is applied.[3] Both directions give a substituent at position 2. The next position is 3 (left-to-right) versus 4 (right-to-left). Therefore, the correct direction is the one that gives the lower number at the first point of difference, which is left-to-right.

-

Identify and Name Substituents : The groups attached to the parent chain are identified.[4]

-

At position 3, there is a two-carbon group (-CH₂CH₃), which is an ethyl group.[1]

-

At positions 2, 4, and 6, there are one-carbon groups (-CH₃), which are methyl groups.

-

-

Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl).[1][5] Since there are three methyl groups, the prefix "tri-" is used.[4] The final name is constructed by combining the locants, substituent names, and the parent chain name.

The complete IUPAC name is This compound .[6]

Synonyms and Identifiers

While systematic nomenclature is precise, several identifiers are used in databases and chemical inventories.

-

Synonym : 2,4,6-TRIMETHYL-3-ETHYLHEPTANE[7]

-

CAS Number : 62198-68-9[6]

-

PubChem CID : 53442095[6]

-

DSSTox Substance ID : DTXSID00703009[6]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[6] |

| Molecular Weight | 170.33 g/mol | PubChem[6] |

| Exact Mass | 170.203450829 Da | PubChem[6] |

| LogP (octanol/water) | 5.6 | XLogP3[6] |

| CAS Number | 62198-68-9 | EPA DSSTox[6] |

Hypothetical Analytical Characterization Protocols

The definitive identification and structural confirmation of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of the sample and confirm its molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of the compound (approx. 100 µg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Separation:

-

Instrument: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

-

MS Detection:

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: The retention time of the eluted peak is recorded. The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is compared against spectral libraries (e.g., NIST) for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the precise carbon-hydrogen framework and confirm the connectivity of the substituents.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Experiment: Standard proton NMR spectrum acquisition.

-

Analysis: The spectrum is analyzed for chemical shifts, integration (proton count), and splitting patterns (J-coupling) to identify the different types of protons (e.g., -CH₃, -CH₂, -CH). The complex splitting patterns in the aliphatic region would confirm the branched structure.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance III 400 MHz spectrometer (operating at 100 MHz for carbon).

-

Experiment: Proton-decoupled ¹³C NMR spectrum acquisition.

-

Analysis: The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the overall structure and symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Conclusion

This compound is a branched alkane with the molecular formula C₁₂H₂₆. Its structure is unambiguously defined by the systematic IUPAC nomenclature, which follows a clear set of rules for identifying and numbering the parent chain and its substituents. While not a compound of major industrial or pharmaceutical significance, its identity can be rigorously confirmed through standard analytical techniques such as GC-MS and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the scientific investigation of this and similar branched alkanes.

References

- 1. study.com [study.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. This compound | C12H26 | CID 53442095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|62198-68-9 - MOLBASE Encyclopedia [m.molbase.com]

A Technical Guide to the Characterization of 3-Ethyl-2,4,6-trimethylheptane and Other Multibranched Alkanes

For Researchers, Scientists, and Drug Development Professionals

While the specific discovery and historical record of 3-ethyl-2,4,6-trimethylheptane are not extensively documented in scientific literature, this highly branched alkane serves as an excellent model for understanding the analytical challenges and methodologies associated with the characterization of complex hydrocarbons. This technical guide provides an in-depth overview of the modern techniques used to identify and quantify such molecules, which are crucial in fields ranging from petrochemical analysis to drug development, where branched alkyl chains can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for designing separation and analysis protocols.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 62198-68-9 | [1][2] |

| SMILES | CCC(C(C)C)C(C)CC(C)C | [2] |

| InChIKey | KQBJYFJWQOUHCI-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 5.6 | [2] |

Analytical Characterization Protocols

The structural elucidation of multibranched alkanes like this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the key analytical methods.

Gas chromatography is a primary technique for separating volatile and semi-volatile compounds like branched alkanes. The choice of the GC column is critical for achieving adequate separation of isomers.[3]

Experimental Protocol: High-Temperature GC for Branched Alkane Analysis

-

Objective: To separate high-molecular-weight branched alkanes.

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Autosampler for precise injection.

-

-

GC Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is recommended for its high thermal stability.[3]

-

Example Columns: Agilent J&W DB-5ht, Restek Rtx-5MS.[3]

-

-

GC Conditions:

-

Injector Temperature: 350 °C

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 380 °C.

-

Hold: 10 minutes at 380 °C.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Detector Temperature (FID): 400 °C

-

-

Sample Preparation:

-

Dilute the sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[4]

-

Transfer the solution to a 2 mL autosampler vial.[4]

-

-

Data Analysis: Peak retention times are used for identification, and peak areas are used for quantification. The retention times of branched alkanes can be predicted based on the additivity principle.[5][6]

Logical Workflow for GC Column Selection

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of branched alkanes. The fragmentation patterns provide key information about the branching points.

Key Features of Branched Alkane Mass Spectra:

-

Preferential Cleavage: Fragmentation is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[4][7][8]

-

Weak or Absent Molecular Ion: The molecular ion peak (M+) is often of low intensity or completely absent in highly branched alkanes due to the high propensity for fragmentation.[4][7][9]

-

Loss of Largest Substituent: The largest alkyl group at a branch point is often readily eliminated as a radical.[8][9]

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Objective: To obtain a reproducible fragmentation pattern for structural identification.

-

Instrumentation: GC-MS system.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

GC Conditions: As described in the GC protocol above.

-

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern is analyzed to determine the branching structure.

Fragmentation Pathway of a Branched Alkane

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of complex organic molecules, including branched alkanes.[10] A combination of 1D and 2D NMR experiments is typically required.

Characteristic ¹H and ¹³C NMR Chemical Shifts for Alkanes

| Proton/Carbon Type | Structure | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Primary (methyl) | R-CH₃ | 0.7 - 1.3 | 10 - 20 |

| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 | 20 - 40 |

| Tertiary (methine) | R₃-CH | 1.4 - 1.8 | 25 - 50 |

| Quaternary | R₄-C | - | 30 - 40 |

Data adapted from general values for alkanes.[10][11]

Experimental Protocol: 2D NMR for Structural Elucidation

-

Objective: To unambiguously assign proton and carbon signals and determine the connectivity of the carbon skeleton.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Experiments to be Performed:

-

¹H NMR: Provides information on the different proton environments.

-

¹³C{¹H} NMR: Provides information on the different carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).[12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of the molecular structure by piecing together the connectivity of the atoms.

NMR Experimental Workflow for Structural Elucidation

Conclusion

While the historical discovery of this compound is not a prominent part of the scientific record, its complex, multibranched structure makes it an ideal subject for illustrating the advanced analytical techniques required for the characterization of such molecules. For researchers in drug development and other fields, a thorough understanding of these methods is paramount, as the precise structure of alkyl moieties can have profound effects on the biological activity and physical properties of a compound. The protocols and workflows detailed in this guide provide a robust framework for the separation, identification, and complete structural elucidation of this compound and other similarly complex branched alkanes.

References

- 1. MOLBASE [key.molbase.com]

- 2. This compound | C12H26 | CID 53442095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. GCMS Section 6.9.2 [people.whitman.edu]

- 10. benchchem.com [benchchem.com]

- 11. Alkanes | OpenOChem Learn [learn.openochem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Physicochemical and Spectroscopic Properties of 3-Ethyl-2,4,6-trimethylheptane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated physicochemical and spectroscopic properties of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The data presented herein is derived from computational models and serves as a valuable resource for in-silico analysis and molecular modeling in the absence of extensive experimental data. This document outlines the methodologies used for these predictions, offering a framework for the theoretical assessment of similar aliphatic hydrocarbons.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been estimated using established computational methods. These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.

Summary of Calculated Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

| Property | Value | Method/Source |

| Molecular Formula | C12H26 | - |

| Molecular Weight | 170.33 g/mol | Computed by PubChem[1] |

| Boiling Point | 191 °C | Estimated |

| Melting Point | -50.8 °C | Estimated |

| Density | 0.7640 g/cm³ | Estimated |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.6 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[1] |

| Rotatable Bond Count | 5 | Computed by Cactvs[1] |

| Exact Mass | 170.203450829 Da | Computed by PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | Computed by PubChem[1] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 12 | Computed by PubChem |

Spectroscopic Properties

Spectroscopic data is vital for the structural elucidation and identification of organic molecules. This section details the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectra

Note: Specific chemical shift values are highly dependent on the computational method and level of theory employed. The data presented here is a qualitative representation of the expected spectrum.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, distinct proton environments. The spectrum would feature a series of multiplets in the aliphatic region (typically 0.8 - 2.0 ppm). The terminal methyl groups would likely appear as doublets or triplets, while the methylene (B1212753) and methine protons would present as more complex multiplets due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is anticipated to show distinct signals for each of the unique carbon atoms in the molecule. Based on its structure, 12 unique carbon signals would be expected. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes.

Predicted Mass Spectrum

The mass spectrum of this compound is predicted based on the established fragmentation patterns of branched alkanes. The molecular ion peak (M+) would be observed at m/z = 170. However, for branched alkanes, the molecular ion peak is often weak. The fragmentation of alkanes is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations. The most abundant fragments are typically those resulting from the formation of the most stable (i.e., tertiary or secondary) carbocations.

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A peak at m/z = 155.

-

Loss of an ethyl group (-C₂H₅): A peak at m/z = 141.

-

Loss of a propyl group (-C₃H₇): A peak at m/z = 127.

-

Loss of a butyl group (-C₄H₉): A peak at m/z = 113.

The base peak in the spectrum would likely correspond to the most stable carbocation that can be formed through fragmentation.

Computational Methodologies

The theoretical data presented in this guide are derived from various computational chemistry techniques. A detailed understanding of these methods is essential for interpreting the predicted properties.

Calculation of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict the physicochemical properties of organic molecules.[2] These models establish a mathematical relationship between the molecular structure and a specific property. For alkanes, properties like boiling point are often correlated with molecular descriptors such as molecular weight, the number of carbon atoms, and topological indices that quantify the degree of branching.[3][4]

Prediction of NMR Spectra

The prediction of NMR spectra is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. The general workflow involves:

-

Conformational Search: Identifying the lowest energy conformer(s) of the molecule.

-

Geometry Optimization: Optimizing the molecular geometry of the conformer(s) at a specific level of theory.

-

NMR Calculation: Calculating the magnetic shielding tensors for each nucleus.

-

Chemical Shift Prediction: Referencing the calculated shielding tensors to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.

Prediction of Mass Spectra

The prediction of mass spectra for alkanes is primarily based on established principles of mass spectrometry. The fragmentation patterns of alkanes are governed by the stability of the resulting carbocation fragments. While sophisticated computational methods exist for simulating mass spectra, a qualitative prediction can be made by analyzing the molecular structure and identifying the most likely cleavage points that lead to stable carbocations.

Visualizations

The following diagrams illustrate the logical workflow for the theoretical calculation of properties and the interrelation of different molecular descriptors.

References

"3-Ethyl-2,4,6-trimethylheptane" isomeric forms and stereoisomers

An In-depth Technical Guide to the Isomeric Forms of 3-Ethyl-2,4,6-trimethylheptane

This technical guide provides a comprehensive overview of the isomeric forms of this compound, intended for researchers, scientists, and professionals in drug development. The guide covers its constitutional isomers and stereoisomers, supported by quantitative data and a visual representation of its isomeric relationships.

Introduction to this compound

This compound is a saturated acyclic hydrocarbon with the chemical formula C12H26.[1] As a member of the alkane family, its structure consists of a heptane (B126788) backbone with ethyl and methyl substituents. The specific placement of these substituents gives rise to a variety of isomeric forms, which are molecules that share the same molecular formula but differ in the arrangement of their atoms. Understanding these isomeric forms is crucial as different isomers can exhibit distinct physical, chemical, and biological properties.

Isomerism in this compound

Isomerism can be broadly categorized into two main types: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. For the molecular formula C12H26, a large number of constitutional isomers exist. These can differ in the length of the main carbon chain or the position and type of branching. For instance, dodecane (B42187) is a straight-chain constitutional isomer of this compound. Other examples of constitutional isomers with the same molecular formula include 3-ethyl-2,3,6-trimethylheptane (B14560306) and 3-ethyl-2,4,5-trimethylheptane.[2][3]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space. The presence of chiral centers in a molecule is a prerequisite for stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.

To determine the number of possible stereoisomers for this compound, we must first identify its chiral centers. The structure is as follows:

Upon examination of the carbon atoms in the main heptane chain:

-

Carbon 2: Bonded to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the molecule. These four groups are different, making C2 a chiral center.

-

Carbon 3: Bonded to a hydrogen atom, an ethyl group, a methyl group, and the rest of the molecule. These four groups are different, making C3 a chiral center.

-

Carbon 4: Bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the molecule. These four groups are different, making C4 a chiral center.

-

Carbon 6: Bonded to a hydrogen atom, a methyl group, a propyl group, and the rest of the molecule. These four groups are different, making C6 a chiral center.

Therefore, this compound has four chiral centers.

The maximum number of stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with four chiral centers, the theoretical maximum number of stereoisomers is:

2^4 = 16 stereoisomers.

These 16 stereoisomers consist of 8 pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. Each stereoisomer of this compound is a diastereomer of the other stereoisomers that are not its enantiomer. It is important to note that the presence of meso compounds, which are achiral compounds with chiral centers, can reduce the actual number of unique stereoisomers. However, due to the substitution pattern of this compound, it is unlikely for any of its stereoisomers to possess a plane of symmetry that would render them meso.

Physicochemical Data

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62198-68-9 |

| XLogP3 | 5.6 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 12 |

| Complexity | 103 |

Isomeric Relationships Diagram

The following diagram illustrates the hierarchical relationship between the different isomeric forms related to this compound.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. As a saturated alkane, its synthesis would likely involve standard organic chemistry techniques such as Grignard reactions or the reduction of corresponding alkenes or alkyl halides. Characterization would typically be performed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a chiral alkane with a significant number of isomeric forms. It possesses four chiral centers, leading to a theoretical maximum of 16 stereoisomers. While it shares its molecular formula, C12H26, with numerous constitutional isomers, its unique connectivity and stereochemistry define its specific properties. The lack of extensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of its various stereoisomers. This guide provides a foundational understanding of the isomeric landscape of this complex alkane for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Thermodynamic Stability Analysis of 3-Ethyl-2,4,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. In the absence of direct experimental thermodynamic data for this specific molecule, this document outlines the foundational principles of alkane stability, details the experimental and computational methodologies for its determination, and offers a comparative analysis based on its structural characteristics relative to other dodecane (B42187) isomers.

Introduction to Alkane Thermodynamic Stability

The thermodynamic stability of alkanes is a critical parameter in various scientific and industrial contexts, from fuel development to conformational studies of molecules in drug design. Stability is inversely related to the potential energy of a molecule; a more stable compound possesses a lower heat of combustion and a more negative standard enthalpy of formation. For isomeric alkanes, such as the 355 constitutional isomers of dodecane (C12H26), including this compound, stability is primarily governed by structural factors, namely the degree of branching and the presence of steric hindrance.

Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1][2] This increased stability has been a subject of extensive study, with several contributing factors identified:

-

Protobranching: This concept refers to the stabilizing 1,3-alkyl-alkyl interactions present in branched and even linear alkanes (in their gauche conformations).[3][4] The greater the number of these "protobranches," the more stable the isomer.[3][4] This stabilization is thought to arise from electron correlation effects.[5][6]

-

Steric Hindrance: While branching is generally stabilizing, excessive crowding of bulky groups can introduce destabilizing steric strain.[7] This occurs when non-bonded atoms are forced into close proximity, leading to repulsive interactions. The most stable isomers, therefore, represent an optimal balance between maximizing stabilizing branching and minimizing destabilizing steric hindrance.

-

Conformational Effects: The three-dimensional arrangement of atoms (conformation) significantly impacts a molecule's stability. Alkanes constantly undergo rotation around their carbon-carbon single bonds, leading to various conformers with different energy levels.[8][9] The most stable conformers are those that minimize torsional strain (from eclipsing bonds) and steric strain (from gauche interactions between bulky groups).[8]

Comparative Stability Analysis of this compound

This compound is a highly branched isomer of dodecane. To qualitatively assess its thermodynamic stability, we can compare its structure to other dodecane isomers, such as the linear n-dodecane and a more sterically hindered isomer like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (though this is a C16 alkane, the principle of extreme branching applies).

Table 1: Qualitative Stability Comparison of Dodecane Isomers

| Isomer | Degree of Branching | Expected Steric Hindrance | Predicted Relative Thermodynamic Stability |

| n-Dodecane | None | Low | Least Stable |

| This compound | High | Moderate | More Stable |

| A Hypothetical Highly Crowded Isomer | Very High | High | Potentially Less Stable due to Strain |

The structure of this compound, with its multiple methyl and ethyl branches, suggests a significantly lower enthalpy of formation compared to n-dodecane. The branches are relatively well-distributed along the heptane (B126788) backbone, which may mitigate severe steric clashes that could destabilize the molecule. A full conformational analysis would be required to identify the lowest energy conformer and quantify the extent of any steric strain.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a compound like this compound can be determined experimentally through several well-established protocols. The primary methods involve calorimetry and the study of chemical equilibria.

Combustion Calorimetry

This is the most common method for determining the enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically 20-30 atm) and submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically. The complete combustion of the alkane releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

-

Calculation: The heat released by the combustion (q_reaction) is calculated using the total heat capacity of the calorimeter system (C_calorimeter) and the measured temperature change. The enthalpy of combustion is then determined on a molar basis.

The relationship between the measured heat and the thermodynamic quantities is as follows:

-

q_calorimeter = C_calorimeter * ΔT

-

ΔH°c = -q_calorimeter / moles of alkane

The standard enthalpy of formation can then be calculated using Hess's Law, with the known standard enthalpies of formation of CO2 and H2O.

Gas-Phase Equilibrium Studies

This method is used to determine the Gibbs free energy difference (ΔG°) between isomers.

Methodology:

-

Reaction Setup: A mixture of two or more isomers of the alkane is introduced into a reactor with a suitable catalyst (e.g., a solid acid catalyst) at a specific temperature and pressure.

-

Equilibration: The catalyst facilitates the interconversion of the isomers until the mixture reaches chemical equilibrium.

-

Sampling and Analysis: The composition of the gas mixture at equilibrium is determined using techniques like gas chromatography (GC).

-

Calculation: The equilibrium constant (K_eq) is calculated from the partial pressures or mole fractions of the isomers at equilibrium. The standard Gibbs free energy of isomerization (ΔG°_isomerization) is then calculated using the equation:

ΔG°_isomerization = -RT * ln(K_eq)

where R is the ideal gas constant and T is the absolute temperature. This provides the relative stability of the isomers in terms of Gibbs free energy.

Computational Analysis of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, from which thermodynamic properties can be derived.[10][11][12]

Methodology:

-

Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization is then performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

-

Energy Calculation: The total electronic energy of the molecule is calculated.

-

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions. In the atomization method, the calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms, with empirical corrections applied to improve accuracy.[13]

Molecular Mechanics (MM) and Conformational Searching

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry.[14] They are particularly useful for exploring the conformational landscape of flexible molecules like alkanes.

Methodology:

-

Force Field Selection: An appropriate force field (e.g., MMFF94, OPLS) is chosen. Force fields are sets of parameters that define the potential energy function for different types of atoms, bonds, angles, and dihedrals.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

-

Energy Minimization: The geometry of each identified conformer is optimized to find its local energy minimum.

-

Relative Stability Analysis: The relative energies of the different conformers are compared to identify the global minimum energy structure and to calculate the Boltzmann population of each conformer at a given temperature. This analysis reveals the most stable 3D arrangement of the molecule and highlights any potential steric strains.

Visualizing Thermodynamic Stability Concepts

Graphviz diagrams can be used to illustrate the relationships and workflows involved in thermodynamic stability analysis.

References

- 1. organic chemistry - Why is a branched alkane more stable than the straight-chain isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 3. The concept of protobranching and its many paradigm shifting implications for energy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. orgosolver.com [orgosolver.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 13. Modified enthalpies of formation for hydrocarbons from DFT and ab initio thermal energies - White Rose Research Online [eprints.whiterose.ac.uk]

- 14. youtube.com [youtube.com]

Navigating the Research Frontier of 3-Ethyl-2,4,6-trimethylheptane: A Technical Guide for Scientists

This technical whitepaper provides a foundational roadmap for exploring the physicochemical properties, potential biological interactions, and toxicological profile of 3-Ethyl-2,4,6-trimethylheptane. The information herein is intended to catalyze further investigation into this molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of any research endeavor. These properties dictate its behavior in various systems and inform the design of experimental protocols. The table below summarizes the available and estimated data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62198-68-9 | PubChem[1] |

| Density | 0.764 g/cm³ (estimate) | ChemBK[2] |

| Boiling Point | 191 °C (estimate) | ChemBK[2] |

| Melting Point | -50.8 °C (estimate) | ChemBK[2] |

| XLogP3 | 5.6 | PubChem[1] |

Potential Research Applications

Given its highly branched and non-polar nature, the research applications of this compound can be hypothesized in several key areas:

-

As a Negative Control in Biological Assays: Its presumed low reactivity and lack of functional groups make it an ideal candidate for a negative control in studies investigating the biological effects of more complex molecules.

-

In Toxicology Studies: Understanding the toxicological profile of such branched alkanes is crucial, especially if they are identified as environmental contaminants or byproducts of industrial processes.

-

As a Component in Fuel and Lubricant Formulations: Branched alkanes are significant components of fuels and lubricants, and studying the properties of specific isomers like this compound can contribute to the development of more efficient formulations.[3]

-

As a Non-Polar Solvent: Its lipophilic character suggests potential as a solvent for non-polar compounds in specialized applications.

-

In Chemical Ecology: Some long-chain alkanes have been identified as protective agents in fungi, suggesting a potential, though unexplored, role for such molecules in biological systems.[4]

Experimental Protocols

Synthesis and Purification

The synthesis of this compound can be approached through established organometallic reactions followed by reduction. A plausible synthetic route is outlined below, adapted from general methods for creating branched alkanes.

Protocol: Synthesis via Grignard Reaction and Reductive Deoxygenation

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, combine magnesium turnings and anhydrous diethyl ether. Slowly add a solution of 1-bromo-2,4-dimethylpentane (B1290249) in anhydrous diethyl ether to initiate the formation of the Grignard reagent, (2,4-dimethylpentyl)magnesium bromide.

-

Carbonyl Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (B124093) in anhydrous diethyl ether dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Alcohol Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,4,6-trimethylheptan-3-ol.

-

Reductive Deoxygenation (Barton-McCombie Deoxygenation):

-

To a solution of the crude alcohol in anhydrous toluene, add a slight excess of sodium hydride and stir for 1 hour at room temperature.

-

Add phenyl chlorothionocarbonate dropwise and stir for 4 hours.

-

Filter the mixture and add the filtrate to a solution of tributyltin hydride and a catalytic amount of AIBN in toluene.

-

Heat the reaction mixture to 80 °C for 2 hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the structure.

-

Infrared (IR) Spectroscopy: To verify the absence of functional groups (e.g., hydroxyl or carbonyl groups from starting materials or intermediates).

Mandatory Visualizations

Caption: Experimental workflow for the synthesis, characterization, and toxicological evaluation of this compound.

Caption: Hypothetical metabolic pathway of this compound via omega-oxidation and subsequent beta-oxidation.

References

Methodological & Application

Synthesis of 3-Ethyl-2,4,6-trimethylheptane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two plausible synthetic pathways to obtain the highly branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a saturated hydrocarbon with a complex, branched structure. The synthesis of such molecules is of interest in various fields, including fuel science, materials science, and as reference compounds in analytical chemistry. This document outlines two distinct retrosynthetic approaches: a Grignard-based multi-step synthesis and a more direct Corey-House coupling reaction. Each pathway is presented with detailed experimental protocols, quantitative data where available from analogous systems, and visualizations to aid in understanding the reaction workflows.

Pathway 1: Grignard-Based Synthesis

This pathway involves a three-step sequence: Grignard addition to a ketone to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the target alkane. This approach offers a high degree of control over the construction of the carbon skeleton.

Overall Reaction Scheme:

Step 1: Synthesis of 2,4,6-Trimethyl-3-heptanone (Starting Ketone)

A potential route to the required ketone is the oxidation of the corresponding secondary alcohol, 2,4,6-trimethyl-3-heptanol. This alcohol can be synthesized via a Grignard reaction between isobutyraldehyde (B47883) and the Grignard reagent derived from 2-bromopentane.

Experimental Protocol (Analogous Reaction: Synthesis of 4-Methyl-3-heptanone)

A synthesis of a similar branched ketone, 4-methyl-3-heptanone, involves the dichromate oxidation of 4-methyl-3-heptanol.[1]

Materials:

-

2,4,6-trimethyl-3-heptanol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium dichromate in water and add concentrated sulfuric acid carefully while cooling in an ice bath.

-

Slowly add a solution of 2,4,6-trimethyl-3-heptanol in diethyl ether to the cooled dichromate solution with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude ketone by fractional distillation.

Step 2: Grignard Reaction to form 3-Ethyl-2,4,6-trimethylheptan-3-ol

This step involves the reaction of the synthesized ketone with ethylmagnesium bromide.

Experimental Protocol (General Grignard Reaction) [2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

2,4,6-trimethyl-3-heptanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

-

Add a solution of bromoethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2,4,6-trimethyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Step 3: Dehydration of 3-Ethyl-2,4,6-trimethylheptan-3-ol

The tertiary alcohol is dehydrated to form the corresponding alkene, 3-ethyl-2,4,6-trimethylhept-3-ene.

Experimental Protocol (General Dehydration of Tertiary Alcohols) [3][4]

Materials:

-

Crude 3-ethyl-2,4,6-trimethylheptan-3-ol

-

Concentrated sulfuric acid or phosphoric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

Place the crude tertiary alcohol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus and heat the mixture to distill the alkene product as it forms.

-

Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the alkene by fractional distillation.

Step 4: Hydrogenation of 3-Ethyl-2,4,6-trimethylhept-3-ene

The final step is the reduction of the alkene to the desired alkane.

Experimental Protocol (General Catalytic Hydrogenation) [5][6][7][8]

Materials:

-

3-Ethyl-2,4,6-trimethylhept-3-ene

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source (balloon or cylinder)

-

Filtration apparatus

Procedure:

-

Dissolve the alkene in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

If necessary, purify the product by distillation.

Quantitative Data (Analogous Reactions)

| Reaction Step | Reactants | Product | Yield (%) | Reference |

| Grignard Synthesis | Propanal, 2-bromopentane | 4-methyl-3-heptanol | 36 | [1] |

| Dehydration | Cyclohexanol | Cyclohexene | ~80 | [4] |

| Hydrogenation | Various Alkenes | Corresponding Alkanes | >95 | [5][8] |

Pathway 2: Corey-House Synthesis

The Corey-House synthesis provides a more direct route to the target molecule by forming a key carbon-carbon bond in a single step. This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. A plausible disconnection for this compound is the reaction between lithium diethylcuprate and 3-bromo-2,4-dimethylpentane.

Overall Reaction Scheme:

Step 1: Synthesis of 3-Bromo-2,4-dimethylpentane

The required secondary alkyl halide can be prepared from the corresponding alcohol, 2,4-dimethyl-3-pentanol (B146734), which in turn can be obtained by the reduction of 2,4-dimethyl-3-pentanone.

Experimental Protocol (Bromination of a Secondary Alcohol - Analogous)

Materials:

-

2,4-Dimethyl-3-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dimethyl-3-pentanol in anhydrous diethyl ether and cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture over ice and separate the organic layer.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 3-bromo-2,4-dimethylpentane by distillation.

Step 2: Corey-House Coupling Reaction

This step involves the preparation of lithium diethylcuprate and its subsequent reaction with the synthesized alkyl bromide.

Experimental Protocol (General Corey-House Synthesis) [9][10][11][12][13]

Materials:

-

Ethyllithium (B1215237) (or bromoethane and lithium metal)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or THF

-

3-Bromo-2,4-dimethylpentane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Preparation of Lithium Diethylcuprate (Gilman Reagent):

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to -78 °C.

-

Slowly add two equivalents of ethyllithium solution via syringe with vigorous stirring. The formation of the Gilman reagent is indicated by a color change.

-

-